

Spectroscopic Data of 4-Bromo-2-(difluoromethyl)-thiophene: A Technical Guide

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Compound of Interest

Compound Name:	4-Bromo-2-(difluoromethyl)-thiophene
Cat. No.:	B1273639

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This technical guide provides a detailed overview of the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-Bromo-2-(difluoromethyl)-thiophene**. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics based on the analysis of analogous compounds and established spectroscopic principles. It also includes a standardized experimental protocol for acquiring such data.

Predicted ^1H and ^{13}C NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra for **4-Bromo-2-(difluoromethyl)-thiophene**, the following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are derived from the known effects of bromine and difluoromethyl substituents on the thiophene ring, drawing comparisons with data from related brominated and fluorinated thiophene derivatives.

Predicted ^1H NMR Data

The ^1H NMR spectrum is anticipated to show two signals corresponding to the two protons on the thiophene ring. The difluoromethyl group's protons will appear as a triplet due to coupling with the two fluorine atoms.

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.20 - 7.40	Doublet (d)	$J_{H3-H5} \approx 1.5 - 2.0$
H-5	7.10 - 7.30	Doublet (d)	$J_{H5-H3} \approx 1.5 - 2.0$
-CHF ₂	6.80 - 7.10	Triplet (t)	$J_{H-F} \approx 50 - 55$

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display five distinct signals. The carbon of the difluoromethyl group will present as a triplet due to one-bond coupling with the two fluorine atoms.

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
C-2	145 - 150	Triplet (t)	$J_{C-F} \approx 25 - 30$
C-3	128 - 132	Singlet (s)	-
C-4	112 - 116	Singlet (s)	-
C-5	130 - 134	Singlet (s)	-
-CHF ₂	110 - 115	Triplet (t)	$J_{C-F} \approx 235 - 245$

Experimental Protocol for NMR Data Acquisition

The following is a generalized, robust protocol for the acquisition of ¹H and ¹³C NMR spectra for **4-Bromo-2-(difluoromethyl)-thiophene**.

1. Sample Preparation:

- Dissolve 5-10 mg of **4-Bromo-2-(difluoromethyl)-thiophene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup:

- The experiments should be performed on a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.
- The probe should be tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- The sample temperature should be stabilized, typically at 298 K.
- The magnetic field should be shimmed to achieve optimal homogeneity.

3. ^1H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Approximately 15 ppm, centered around 5 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

4. ^{13}C NMR Acquisition Parameters:

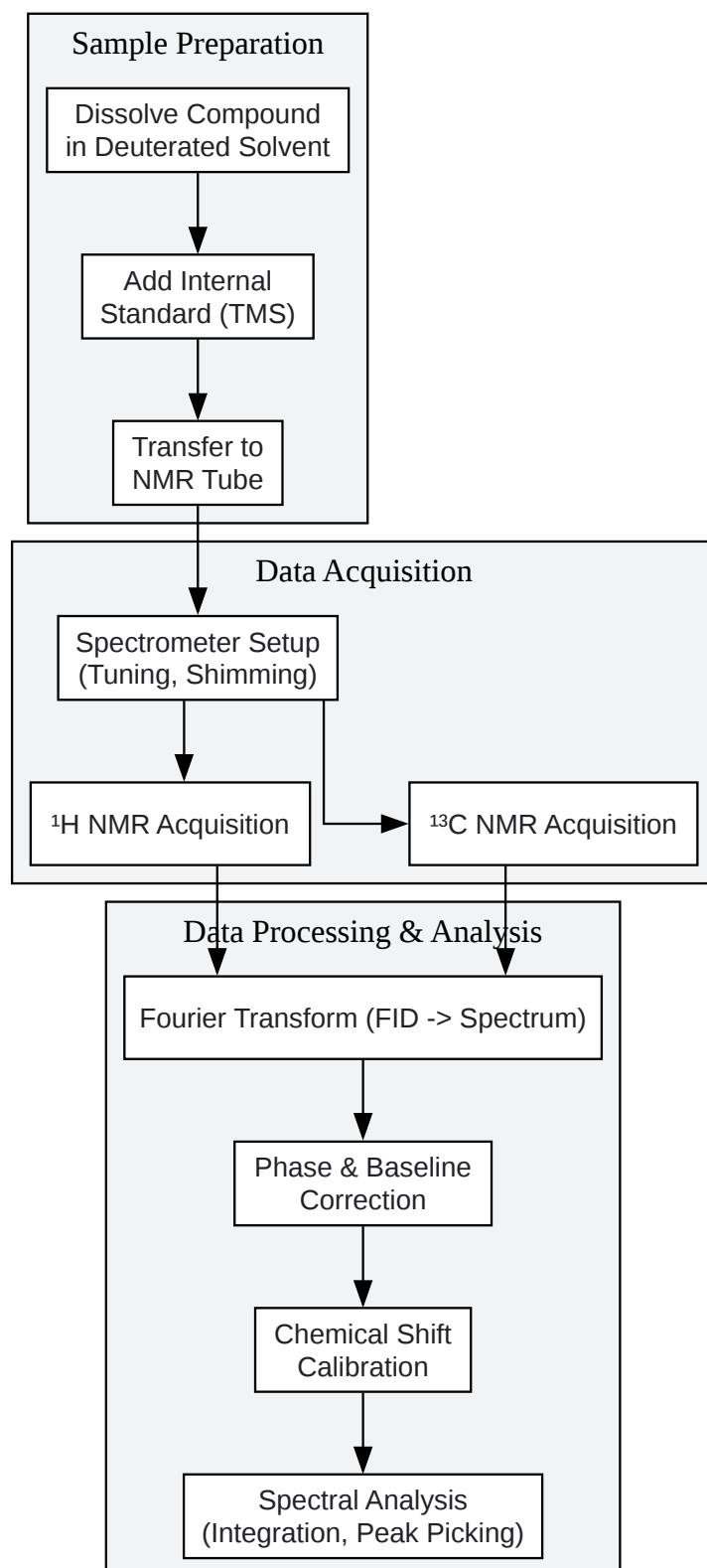
- Pulse Sequence: A proton-decoupled pulse-acquire experiment (e.g., 'zgpg30').
- Spectral Width: Approximately 200 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H spectrum to determine the relative proton ratios.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data as described in the experimental protocol.

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Caption: Workflow for NMR Data Acquisition and Analysis.

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